molecular formula C10H12Cl2O B15275816 3-(3,4-Dichlorophenyl)butan-2-ol

3-(3,4-Dichlorophenyl)butan-2-ol

Cat. No.: B15275816
M. Wt: 219.10 g/mol
InChI Key: SJWVKFZSZNXHRE-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)butan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of biocatalysts for enantioselective synthesis is also explored to produce the desired enantiomer with high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dichlorophenyl)butan-2-one.

    Reduction: Formation of 3-(3,4-dichlorophenyl)butane.

    Substitution: Formation of derivatives with substituted functional groups at the chlorine positions.

Scientific Research Applications

3-(3,4-Dichlorophenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)butan-2-one: An oxidized form of the compound.

    3-(3,4-Dichlorophenyl)butane: A reduced form of the compound.

    3-(3,4-Dichlorophenyl)propan-2-ol: A structurally similar compound with one less carbon in the chain.

Uniqueness

3-(3,4-Dichlorophenyl)butan-2-ol is unique due to its chiral nature and the presence of both hydroxyl and dichlorophenyl groups

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)butan-2-ol

InChI

InChI=1S/C10H12Cl2O/c1-6(7(2)13)8-3-4-9(11)10(12)5-8/h3-7,13H,1-2H3

InChI Key

SJWVKFZSZNXHRE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)C(C)O

Origin of Product

United States

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